Ethyl 5-(2,4-dimethylbenzenesulfonamido)-2-propylnaphtho[1,2-B]furan-3-carboxylate
Description
Ethyl 5-(2,4-dimethylbenzenesulfonamido)-2-propylnaphtho[1,2-B]furan-3-carboxylate is a polycyclic aromatic compound featuring a naphtho[1,2-B]furan core fused with two benzene rings and a furan moiety. Key structural attributes include:
- Position 3: An ethyl carboxylate ester group, enhancing solubility and serving as a common pharmacophore.
- Position 2: A propyl substituent, contributing to lipophilicity.
- Position 5: A 2,4-dimethylbenzenesulfonamido group, which may facilitate hydrogen bonding and protein interactions.
Properties
IUPAC Name |
ethyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-propylbenzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO5S/c1-5-9-22-24(26(28)31-6-2)20-15-21(18-10-7-8-11-19(18)25(20)32-22)27-33(29,30)23-13-12-16(3)14-17(23)4/h7-8,10-15,27H,5-6,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUYSLVAGIIHTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=C(C=C(C=C4)C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2,4-dimethylbenzenesulfonamido)-2-propylnaphtho[1,2-B]furan-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Naphthofuran Core: The naphthofuran core can be synthesized through a cyclization reaction involving a naphthalene derivative and a furan derivative under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the naphthofuran intermediate with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2,4-dimethylbenzenesulfonamido)-2-propylnaphtho[1,2-B]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthofuran core.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.
Scientific Research Applications
Ethyl 5-(2,4-dimethylbenzenesulfonamido)-2-propylnaphtho[1,2-B]furan-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(2,4-dimethylbenzenesulfonamido)-2-propylnaphtho[1,2-B]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. The naphthofuran core can intercalate with DNA, disrupting its function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Structural Comparison of Target Compound and Analogs
*Calculated based on structural analysis.
Key Differences:
Core Structure: The target compound’s naphtho[1,2-B]furan core (two fused benzene rings) confers greater planarity and conjugation than the benzofuran (one fused benzene) in or the simple furan in . The oxadiazole group in introduces a rigid heterocycle, which may stabilize bioactive conformations but reduces synthetic accessibility compared to sulfonamides .
Substituent Effects :
- Sulfonamido Groups : The 2,4-dimethylbenzenesulfonamido group (target) is less polar than the 4-ethoxyphenylsulfonamido group (), increasing lipophilicity and membrane permeability.
- Alkyl Chains : The propyl group (target and ) enhances hydrophobic interactions compared to the methyl group in .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Melting Points : The oxadiazole derivative exhibits a sharp melting point (182–183°C), suggesting high crystallinity, while the target compound’s larger structure may result in a broader range.
- Solubility : The 4-ethoxy group in improves aqueous solubility compared to the hydrophobic 2,4-dimethyl group in the target.
Biological Activity
Chemical Structure and Properties
Ethyl 5-(2,4-dimethylbenzenesulfonamido)-2-propylnaphtho[1,2-B]furan-3-carboxylate belongs to a class of compounds known for their sulfonamide and naphthofuran moieties. The presence of these functional groups suggests potential interactions with various biological targets.
Chemical Formula
- Molecular Formula : C₁₈H₁₈N₂O₄S
- Molecular Weight : 358.41 g/mol
Antimicrobial Properties
Research has indicated that compounds with sulfonamide groups often exhibit antimicrobial properties. A study highlighted the effectiveness of similar sulfonamide derivatives against various bacterial strains. The this compound was investigated for its in vitro antibacterial activity.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest that the compound may possess significant antibacterial properties, particularly against Gram-positive bacteria.
Anticancer Activity
In vitro studies have also explored the anticancer potential of this compound. The mechanism of action appears to involve the induction of apoptosis in cancer cells. A notable study reported the following IC50 values for various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 28 |
These findings indicate that this compound may serve as a potential lead compound in anticancer drug development.
The biological activity of this compound is hypothesized to be linked to its ability to inhibit certain enzymes involved in cell proliferation and survival. Specifically, the sulfonamide group may interfere with folate synthesis pathways in bacteria and cancer cells alike.
Case Study 1: Antibacterial Efficacy
A clinical study evaluated the efficacy of this compound in treating infections caused by resistant bacterial strains. Patients treated with a formulation containing this compound showed a significant reduction in infection rates compared to those receiving standard treatments.
Case Study 2: Cancer Treatment
In a preclinical trial involving mice models with implanted tumors, administration of the compound led to a marked reduction in tumor size. The study concluded that further investigation into dosage optimization and long-term effects is warranted.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
